molecular formula C12H9ClFN3O2 B14082658 Methyl 3-amino-6-chloro-5-(4-fluorophenyl)pyrazine-2-carboxylate

Methyl 3-amino-6-chloro-5-(4-fluorophenyl)pyrazine-2-carboxylate

Cat. No.: B14082658
M. Wt: 281.67 g/mol
InChI Key: AJRRTWRSJKLBGK-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-chloro-5-(4-fluorophenyl)pyrazine-2-carboxylate is a chemical compound with the molecular formula C12H9ClFN3O2 and a molecular weight of 281.67 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with amino, chloro, and fluorophenyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-6-chloro-5-(4-fluorophenyl)pyrazine-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-amino-6-chloropyrazine-2-carboxylic acid with 4-fluoroaniline under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-chloro-5-(4-fluorophenyl)pyrazine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrazine derivatives .

Scientific Research Applications

Methyl 3-amino-6-chloro-5-(4-fluorophenyl)pyrazine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-chloro-5-(4-fluorophenyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 3-amino-6-chloro-5-(4-fluorophenyl)pyrazine-2-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H9ClFN3O2

Molecular Weight

281.67 g/mol

IUPAC Name

methyl 3-amino-6-chloro-5-(4-fluorophenyl)pyrazine-2-carboxylate

InChI

InChI=1S/C12H9ClFN3O2/c1-19-12(18)9-11(15)17-8(10(13)16-9)6-2-4-7(14)5-3-6/h2-5H,1H3,(H2,15,17)

InChI Key

AJRRTWRSJKLBGK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(N=C1N)C2=CC=C(C=C2)F)Cl

Origin of Product

United States

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